Methyl 2,4-dihydroxyquinazoline-8-carboxylate

Description

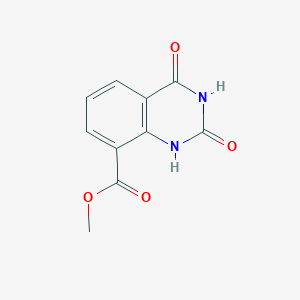

Methyl 2,4-dihydroxyquinazoline-8-carboxylate is a quinazoline derivative characterized by hydroxyl groups at positions 2 and 4 and a methyl ester moiety at position 8. Its molecular formula is C₁₀H₈N₂O₄, with an average molecular mass of 232.18 g/mol. Synthetic routes for analogous 2,4-disubstituted quinazolines often involve intermediates like 2-arylquinazolin-4(3H)-ones, as described in .

Properties

IUPAC Name |

methyl 2,4-dioxo-1H-quinazoline-8-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-9(14)6-4-2-3-5-7(6)11-10(15)12-8(5)13/h2-4H,1H3,(H2,11,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXZLFHEAKRPNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1NC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dihydroxyquinazoline-8-carboxylate typically involves the reaction of appropriate quinazoline derivatives with methylating agents. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dihydroxyquinazoline-8-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert it into more reduced forms of quinazoline.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazoline derivatives.

Scientific Research Applications

Methyl 2,4-dihydroxyquinazoline-8-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2,4-dihydroxyquinazoline-8-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 2,4-Dichloro-8-Quinazolinecarboxylate

- Molecular Formula : C₁₀H₆Cl₂N₂O₂

- Molecular Weight : 257.07 g/mol

- Key Differences: Substituents: Chlorine atoms replace the hydroxyl groups at positions 2 and 3. Reactivity: The electron-withdrawing chlorine atoms enhance electrophilic reactivity, making the compound more prone to nucleophilic substitution compared to the dihydroxy analog .

2-Phenylquinazolin-4(3H)-one

- Molecular Formula : C₁₄H₁₀N₂O

- Molecular Weight : 222.24 g/mol

- Key Differences :

- Substituents : A phenyl group at position 2 and a ketone at position 4.

- Planarity and Aromaticity : The phenyl group contributes to a planar, aromatic system, which may enhance π-π stacking interactions in biological targets .

- Lack of Ester Group : Absence of the methyl ester at position 8 reduces polarity and alters metabolic stability.

2-(Pyridin-3-yl)quinazolin-4(3H)-one

- Molecular Formula : C₁₃H₉N₃O

- Molecular Weight : 223.23 g/mol

- Key Differences :

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Synthetic Flexibility : The hydroxyl and ester groups in this compound allow for further functionalization, such as ester hydrolysis or hydroxyl alkylation, which is less feasible in chloro-substituted analogs .

Notes

- Further studies are needed to explore the biological efficacy and pharmacokinetic profiles of this compound relative to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.